Methyl 5-chloro-2,4-dimethoxybenzoate

Description

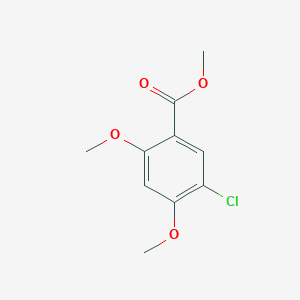

Methyl 5-chloro-2,4-dimethoxybenzoate (CAS: 954582-52-6; molecular formula: C₁₀H₁₁ClO₄) is a halogenated aromatic ester characterized by a benzoate core substituted with chlorine at position 5 and methoxy groups at positions 2 and 3. This compound has been utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. However, commercial availability has been discontinued, as noted in supplier catalogs . Its molecular weight is 230.64 g/mol, and it is typically synthesized via functionalization of methyl 2,4-dimethoxybenzoate through electrophilic aromatic substitution or other regioselective methods.

Properties

Molecular Formula |

C10H11ClO4 |

|---|---|

Molecular Weight |

230.64 g/mol |

IUPAC Name |

methyl 5-chloro-2,4-dimethoxybenzoate |

InChI |

InChI=1S/C10H11ClO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3 |

InChI Key |

CYBZPSKAYVKEEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-chloro-2,4-dimethoxybenzoate with its analogs, focusing on structural variations, physicochemical properties, and applications.

Table 1: Key Structural and Physical Properties of Analogous Compounds

Functional Group Variations

- Chloro vs. Formyl Substitution : Replacing the chlorine atom in this compound with a formyl group (as in Methyl 5-formyl-2,4-dimethoxybenzoate) increases polarity and reactivity, making it suitable for macrocyclization reactions .

- Hydroxy vs. Methoxy Groups : Methyl 5-chloro-2-hydroxybenzoate lacks the methoxy group at C2, resulting in a lower molecular weight (186.59 vs. 230.64 g/mol) and altered solubility profiles .

Isotopic and Deuterated Analogs

- Deuterated Methoxy Group : Methyl 5-chloro-2-methoxy-d₃-benzoate incorporates deuterium at the methoxy group, enhancing stability in mass spectrometry and metabolic studies .

Complex Derivatives

- Sulfonamido-Functionalized Analogs: Methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate (C₂₁H₂₄ClNO₆S) demonstrates extended conjugation and crystallographic stability due to weak C–H···O interactions, relevant in crystal engineering .

- Acetamido Derivatives: Methyl 4-acetamido-5-chloro-2-methoxybenzoate is noted as a chromatographic impurity in drug formulations, requiring stringent purity controls (HPLC/UV) .

Stability and Commercial Status

- Discontinued Availability : Both this compound and its chloromethyl analog are marked as discontinued in supplier catalogs, likely due to niche applications or regulatory constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.